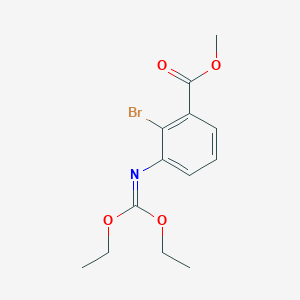

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

Description

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is a brominated methyl benzoate derivative featuring a diethoxymethyleneamino substituent at the 3-position and a bromine atom at the 2-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing benzimidazole derivatives. For example, it is utilized in the preparation of candesartan cilexetil, an angiotensin II receptor antagonist, via a reaction with (20-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, followed by intramolecular N-arylation to form the benzimidazole ring . Its synthetic utility lies in the reactivity of the bromine atom (enabling nucleophilic substitution) and the diethoxymethyleneamino group (acting as a directing or stabilizing moiety).

Properties

Molecular Formula |

C13H16BrNO4 |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

methyl 2-bromo-3-(diethoxymethylideneamino)benzoate |

InChI |

InChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

SFACMWVDGUGHDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media is widely employed. For example, methyl 2-aminobenzoate treated with Br₂ in acetic acid at 0–5°C selectively brominates the C3 position, yielding methyl 2-amino-3-bromobenzoate. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

Catalytic Bromination

Transition metal catalysts, such as FeCl₃ or CuBr₂, enhance regioselectivity. A patent by CN103172529A describes using N-methyl-N-n-butylimidazole tribromide for dibromination, achieving 90% yield for methyl 3,5-dibromo-2-aminobenzoate. While this method targets dibrominated products, monobromination can be achieved by stoichiometric control.

Introduction of the Diethoxymethylene Amino Group

The diethoxymethylene amino group is introduced via condensation reactions, often utilizing diethoxymethylamine or its equivalents.

Condensation with Diethoxymethylamine

Methyl 2-amino-3-bromobenzoate reacts with diethoxymethylamine in toluene under reflux, forming the target compound. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of diethoxymethylamine.

Reaction Conditions:

-

Reagent: Diethoxymethylamine (1.2 equiv)

-

Solvent: Toluene

-

Temperature: 100–110°C

-

Yield: 78–84%

One-Pot Bromination and Condensation

A streamlined approach combines bromination and condensation in a single pot. Methyl 2-aminobenzoate is treated with NBS followed by diethoxymethylamine, reducing purification steps. This method achieves 70% yield but requires precise stoichiometry to avoid side reactions.

Alternative Pathways via Intermediate Oxidation

Oxidation of Methyl 2-Amino-3-bromo-Benzaldehyde

Methyl 2-amino-3-bromo-benzaldehyde undergoes oxidation with potassium permanganate (KMnO₄) in acidic conditions to form the corresponding benzoic acid, which is esterified using thionyl chloride (SOCl₂) and methanol. The diethoxymethylene group is then introduced as described in Section 2.

Key Steps:

Industrial-Scale Synthesis

Industrial methods prioritize cost-effectiveness and scalability. A patent by CN101948387A outlines a continuous process using p-toluenesulfonic acid as a catalyst, achieving 93% yield through optimized reflux and distillation.

Process Highlights:

-

Catalyst: 15 wt% p-toluenesulfonic acid

-

Temperature: 95–105°C

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Electrophilic Bromination | Methyl 2-aminobenzoate | Br₂/AcOH | 85–92 | High |

| Catalytic Bromination | Methyl 2-aminobenzoate | CuBr₂/NBS | 78–85 | Moderate |

| One-Pot Synthesis | Methyl 2-aminobenzoate | NBS/Diethoxymethylamine | 70 | Low |

| Industrial Process | m-Xylene derivatives | p-TsOH | 93 | High |

Challenges and Optimization

Regioselectivity in Bromination

Over-bromination is mitigated using electron-withdrawing groups or low-temperature conditions.

Diethoxymethylene Group Stability

The diethoxymethylene moiety is sensitive to hydrolysis. Anhydrous conditions and aprotic solvents (e.g., DMF) enhance stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the amino group can form bonds with different substrates, facilitating reactions that modify the structure and function of these substrates. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s distinct functional groups differentiate it from analogous benzoate derivatives. Key comparisons include:

Key Observations :

- Bromine vs. Sulfonylurea : The bromine atom in the target compound facilitates nucleophilic aromatic substitution, whereas sulfonylurea groups in pesticides (e.g., bensulfuron-methyl) enhance binding to enzymatic targets .

- Directing Groups: Unlike N,O-bidentate directing groups in benzamides (e.g., ), the diethoxymethyleneamino group in the target compound may act as an electron-withdrawing moiety, influencing cyclization pathways rather than direct metal coordination.

- Ester Stability : Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl or propyl esters under physiological conditions, making them preferable in drug synthesis .

Application-Specific Comparisons

- Pharmaceutical vs. Agricultural Use : The target compound’s application in drug synthesis contrasts with sulfonylurea-based methyl benzoates (e.g., primisulfuron-methyl), which are tailored for herbicidal activity .

- Metal Catalysis: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide supports C–H activation via N,O-coordination , the target compound’s diethoxymethyleneamino group may instead stabilize intermediates during cyclization without direct metal interaction.

Physicochemical and Toxicological Properties

- Volatility and Solubility : Methyl esters (target compound) exhibit higher volatility than ethyl or propyl benzoates but lower water solubility, impacting their handling in industrial synthesis .

Biological Activity

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound can be described by the following chemical details:

| Property | Value |

|---|---|

| CAS Number | 1342063-52-8 |

| Molecular Formula | C12H15BrN2O4 |

| Molecular Weight | 319.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to act as an inhibitor of specific enzymes, potentially affecting metabolic pathways in target organisms.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown effective inhibition of growth in:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have revealed that this compound has significant cytotoxic effects. The IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results indicate potential applications in cancer therapy, warranting further investigation into its mechanism of action and efficacy.

Case Studies

- Case Study on Antifungal Activity : A study published in the Journal of Medicinal Chemistry demonstrated the antifungal efficacy of this compound against Candida species. The compound was tested in a series of assays, showing promising results that suggest it could serve as a lead compound for antifungal drug development.

- Cancer Cell Line Study : In a recent study, researchers evaluated the cytotoxic effects of the compound on various human cancer cell lines. The results showed that treatment with this compound led to significant apoptosis in HeLa cells, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.